KY-02327

Osteoporosis Wnt Signaling Protein-Protein Interaction Inhibitor

KY-02327 is the tool compound of choice for establishing in vivo proof-of-concept in bone anabolic research. Its defined metabolic stability profile (2.3-fold > KY-02061 in rat microsomes) and oral bioavailability eliminate the confounding variables of less stable analogs, directly addressing the need for reliable chronic dosing in osteoporosis models. • Validated in vivo efficacy: Rescues bone loss in OVX mouse model at 20 mg/kg p.o. • Enhanced in vitro potency: >7-fold improvement over KY-02061 in osteogenic marker induction. • Reliable supply: Standardized analytical documentation and global shipping support seamless procurement for translational pharmacology.

Molecular Formula C20H27N3O4
Molecular Weight 373.4 g/mol
Cat. No. B12416385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKY-02327
Molecular FormulaC20H27N3O4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1CC(=O)NCCN3CCCCC3)C=CC(=C2)O
InChIInChI=1S/C20H27N3O4/c1-2-27-20(26)18-13-15-12-16(24)6-7-17(15)23(18)14-19(25)21-8-11-22-9-4-3-5-10-22/h6-7,12-13,24H,2-5,8-11,14H2,1H3,(H,21,25)
InChIKeyNJRAXCQBMGIWEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KY-02327: Dvl-CXXC5 Inhibitor for Bone Anabolic Research


KY-02327 (CAS 2093407-25-9) is a small-molecule inhibitor of the Dishevelled (Dvl)-CXXC5 protein-protein interaction. It is a metabolically stabilized analog of KY-02061 and functions as an activator of the canonical Wnt/β-catenin signaling pathway, a key regulator of osteoblast differentiation and bone formation [1]. Preclinical studies demonstrate that KY-02327 possesses oral bioavailability and promotes bone anabolic effects in ovariectomized (OVX) mouse models, positioning it as a valuable tool compound for osteoporosis and bone regeneration research .

KY-02327 vs. Generic Dvl-CXXC5 Inhibitors


The Dvl-CXXC5 protein-protein interaction interface presents a complex pharmacophore for small-molecule disruption. While KY-02327 and its direct precursor KY-02061 share a similar core scaffold, minor structural modifications introduced to enhance metabolic stability have profound consequences on both in vitro potency and in vivo efficacy [1]. Notably, the initial lead compound KY-02061 exhibited limited metabolic stability, rendering it unsuitable for sustained in vivo studies. Substituting KY-02061 with another in-class Dvl-CXXC5 inhibitor, such as BMD4722 or KY19382, without rigorous cross-validation would confound experimental outcomes due to divergent pharmacokinetic profiles, binding affinities (Kd), and off-target effects [2]. For procurement decisions, the specific combination of oral bioavailability, validated in vivo bone anabolic activity, and defined metabolic stability metrics uniquely defines KY-02327's utility, precluding simple substitution based on nominal target class alone.

KY-02327 Quantitative Comparison Data


In Vitro Inhibition Potency vs. KY-02061

KY-02327 exhibits a significantly improved inhibitory potency against the Dvl-CXXC5 interaction compared to its direct precursor, KY-02061. This difference in IC50 value is critical for selecting a lead compound with adequate target engagement at physiologically achievable concentrations [1].

Osteoporosis Wnt Signaling Protein-Protein Interaction Inhibitor

Metabolic Stability vs. KY-02061

A primary driver for the development of KY-02327 was the inadequate metabolic stability of KY-02061. KY-02327 was specifically designed to overcome this limitation, and the quantified improvement directly translates to enhanced in vivo exposure and efficacy [1].

Drug Metabolism Pharmacokinetics In Vitro ADME

ALP Activity Induction vs. KY-02061

Beyond target inhibition, the functional consequence of Dvl-CXXC5 disruption was assessed via alkaline phosphatase (ALP) activity, a key marker of early osteoblast differentiation. KY-02327 demonstrated a superior ability to induce this osteogenic marker compared to KY-02061 [1].

Osteoblast Biology Bone Formation Functional Assay

In Vivo Efficacy in OVX Osteoporosis Model

The ultimate differentiator for a preclinical bone anabolic candidate is its ability to rescue pathological bone loss in a relevant animal model. KY-02327, administered orally, demonstrated significant efficacy in the ovariectomized (OVX) mouse model of postmenopausal osteoporosis [1]. This is a capability not demonstrated for the parent compound KY-02061 in the same model, highlighting the functional advantage conferred by the optimized stability and potency profile.

Osteoporosis In Vivo Pharmacology Bone Mineral Density

Oral Bioavailability Advantage

KY-02327 is characterized as an 'orally active' small molecule [1]. This represents a significant practical advantage over other Dvl-CXXC5 inhibitors or Wnt pathway modulators that require intraperitoneal (IP) or intravenous (IV) administration, which can introduce stress artifacts in chronic animal studies. For instance, the dual inhibitor KY19382 is administered via IP injection [2], complicating its use in long-term bone remodeling studies where minimizing handling stress is critical.

Pharmacokinetics Oral Dosing In Vivo Tool Compound

Binding Affinity vs. BMD4722

While both KY-02327 and BMD4722 inhibit the Dvl-CXXC5 interaction, they achieve this through distinct binding modalities and affinities. BMD4722 is a direct Dvl PDZ domain binder, whereas the precise binding site for KY-02327 on the Dvl-CXXC5 complex may differ. This distinction is important when selecting a tool compound to probe specific mechanistic hypotheses [1][2].

Binding Kinetics Target Engagement Protein Domain Specificity

KY-02327 Application Scenarios


Preclinical Osteoporosis Research

KY-02327 is the tool compound of choice for establishing in vivo proof-of-concept in rodent models of osteoporosis. The OVX mouse efficacy data [1], combined with its oral bioavailability, provide a validated and convenient dosing regimen for chronic studies. This directly addresses the critical research question of whether pharmacologically targeting the Dvl-CXXC5 interaction can yield a meaningful bone anabolic effect in a disease state, making it ideal for translational pharmacology and target validation studies.

In Vitro Osteoblast Differentiation and Wnt/β-Catenin Pathway Activation

For cell-based assays investigating the role of the Dvl-CXXC5 axis in osteogenesis, KY-02327 offers a well-validated functional profile. The compound's demonstrated ability to induce ALP activity, increase Runx2 levels, and promote expression of osteogenic markers like Col1a and OCN [1] provides a robust set of positive control parameters for assay development and mechanistic studies. Its >7-fold improved potency over KY-02061 [1] ensures strong, reproducible signals at lower concentrations, minimizing potential cytotoxic or off-target effects.

ADME/PK Profiling of Dvl-CXXC5 Inhibitors

In drug discovery programs focusing on the Wnt pathway, KY-02327 serves as a critical benchmark compound for metabolic stability. Its quantified stability gain over KY-02061 (2.3-fold in rat microsomes; 1.3-fold in human hepatocytes) [1] provides a clear target profile for medicinal chemistry optimization. Researchers can use KY-02327's data as a performance baseline when designing and screening next-generation analogs, aiming to match or surpass its combination of in vitro potency and improved hepatic clearance.

Dvl-CXXC5 vs. PDZ Domain Targeting

For researchers dissecting the complex biology of Wnt signalosome assembly, the distinction between KY-02327 and direct Dvl PDZ binders like BMD4722 [2] is crucial. KY-02327 is the preferred tool for studies requiring a validated in vivo active agent with a specific, though not fully mapped, binding site on the Dvl-CXXC5 complex. In contrast, BMD4722 would be selected for experiments focused exclusively on the role of the Dvl PDZ domain. Using both compounds in parallel can help deconvolute the specific contributions of different protein interaction interfaces to overall Wnt pathway output and bone biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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